2-Amino-4,6-dihydroxypyrimidine
Overview
Description
2-Amino-4,6-dihydroxypyrimidine is a hydroxypyrimidine.
Scientific Research Applications
Ionization Constants and UV Spectra Studies : It is used for studying ionization constants and UV spectra of heterocyclic substances (Barlin & Pfleiderer, 1971).
Intermediate for Nitropyrimidines Synthesis : This compound is an intermediate required for the preparation of nitropyrimidines, which are inactivators of the DNA repairing protein MGMT (Lopez et al., 2009).
Therapeutic Applications : Derivatives of 2-Amino-4,6-dihydroxypyrimidine are useful in treating various diseases like chronic obstructive pulmonary disease, asthma, allergic rhinitis, inflammatory bowel disease, psoriasis, osteoarthritis, rheumatoid arthritis, and cancer (Expert Opinion on Therapeutic Patents, 2004).
Antiviral Activity : It is a precursor to 9-alkoxypurines, showing potent activity against herpes simplex virus types 1 and 2 and varicella zoster virus in cell cultures (Harnden et al., 1990).
Potential Parkinson's Disease Treatment : Carbamate substituted 2-amino-4,6-diphenylpyrimidines show potential as dual adenosine A1 and A2A receptor antagonists, useful in Parkinson's disease treatment (Robinson et al., 2016).
Cyclooxygenase Inhibition : 2-Amino-4,6-dimethoxypyrimidine (ADM) is a potent inhibitor of cyclooxygenase in vivo (Xiong et al., 2014).
Key Intermediate in Synthesis : The improved synthesis of 2,5-diamino-4,6-dichloropyrimidine is crucial in synthesizing various 9-substituted guanines (Legraverend et al., 1990).
Inhibiting Nitric Oxide Production : 2-amino-4,6-dichloropyrimidines inhibit immune-activated nitric oxide production, with the most effective being 5-fluoro-2-amino-4,6-dichloropyrimidine (Jansa et al., 2014).
Antimetabolic Activity : This compound shows high antimetabolic activity, inhibiting folic and dihydrofolic acid reductases (Berezovskii et al., 1967).
Herpes Virus Replication Inhibition : It inhibits the replication of herpes viruses and increases survival in mice infected with HSV2 (Holý et al., 2002).
Mechanism of Action
Target of Action
2-Amino-4,6-dihydroxypyrimidine primarily targets the dental caries . It has been found to have a significant impact on the biochemical parameters of the dental pulp and periodontium . It also inhibits immune-activated nitric oxide production .
Mode of Action
The compound interacts with its targets by hydrolyzing in saliva to generate soluble forms of silicon dioxide, which catalyze the precipitation of calcium phosphate . This leads to prolonged occlusion of dentin tubules . It also inhibits immune-activated nitric oxide production .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the mineralization of teeth . The compound’s action leads to the precipitation of calcium phosphate, which contributes to the mineralization process .
Pharmacokinetics
It is known that the compound is found in feces , suggesting that it is excreted through the digestive system.
Result of Action
The action of this compound results in a decrease in the number of caries lesions by 45.5% . It has high anticaries efficacy, five times greater than that of sodium fluoride . It also inhibits immune-activated nitric oxide production .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of saliva, which is necessary for the compound to hydrolyze and exert its anticaries effect
Safety and Hazards
Future Directions
2-Amino-4,6-dihydroxypyrimidine is used in the production of antimicrobial guanylsulfonamides . It is also used as an intermediate in pharmaceuticals and agrochemicals . It is used in the production of sulfosulphuron in agricultural soil . Future research could focus on the development of new pyrimidines as anti-inflammatory agents .
Biochemical Analysis
Biochemical Properties
2-Amino-4,6-dihydroxypyrimidine plays a significant role in biochemical reactions . It acts as an intermediate in the production of antimicrobial guanylsulfonamides . It interacts with various enzymes, proteins, and other biomolecules, contributing to a range of biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are noteworthy. It has been found to inhibit immune-activated nitric oxide production . This influence on cell function extends to impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found to decrease the number of caries lesions by 45.5% in rats, showing high anticaries efficacy . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information on these metabolic pathways is currently limited.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins. It may also affect its localization or accumulation . Detailed information on these aspects is currently limited.
Subcellular Localization
It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-amino-4-hydroxy-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-4-6-2(8)1-3(9)7-4/h1H,(H4,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFJTVGCSJNQIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56-09-7, 4425-67-6 | |
Record name | 2-Amino-6-hydroxy-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4(3H)-Pyrimidinone, 2-amino-6-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4,6-dihydroxypyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18692 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-4,6-dihydroxypyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15920 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4(3H)-Pyrimidinone, 2-amino-6-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-amino-6-hydroxy-1H-pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.233 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-aminopyrimidine-4,6-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.367 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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